1-(4-Benzylpiperazin-1-yl)-4-cyclohexylbutan-1-one
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Overview
Description
1-(4-Benzylpiperazin-1-yl)-4-cyclohexylbutan-1-one is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse pharmacological properties and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 1-(4-Benzylpiperazin-1-yl)-4-cyclohexylbutan-1-one typically involves the reaction of 4-benzylpiperazine with a suitable cyclohexylbutanone derivative. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like sodium cyanoborohydride. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to enhance yield and reduce production costs. The use of continuous flow reactors and advanced purification techniques can further improve the efficiency of industrial production.
Chemical Reactions Analysis
1-(4-Benzylpiperazin-1-yl)-4-cyclohexylbutan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, acetonitrile), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used but generally include a range of oxidized, reduced, or substituted derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.
Industry: It can be used in the development of new chemical processes and the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Benzylpiperazin-1-yl)-4-cyclohexylbutan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it has been shown to interact with the noradrenaline reuptake transporter and dopamine reuptake transporter, affecting neurotransmitter levels and potentially influencing mood and behavior .
Comparison with Similar Compounds
1-(4-Benzylpiperazin-1-yl)-4-cyclohexylbutan-1-one can be compared with other piperazine derivatives, such as:
1-Benzylpiperazine: Known for its stimulant properties and use as a recreational drug.
4-(4-Methylpiperazin-1-yl)methylbenzoic acid dihydrochloride: Used in organic synthesis and known for its antimicrobial properties.
3-(4-arylpiperazin-1-yl)cinnolines: Studied for their potential antifungal and antitumor activities.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-4-cyclohexylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O/c24-21(13-7-12-19-8-3-1-4-9-19)23-16-14-22(15-17-23)18-20-10-5-2-6-11-20/h2,5-6,10-11,19H,1,3-4,7-9,12-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTWCTACCKHWDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCC(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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